4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Physicochemical profiling ADME Drug-likeness

Sourcing structurally defined piperazinylpyrimidine probes with validated kinase/GPCR polypharmacology remains a bottleneck in early discovery. This compound directly resolves that gap. - Dual-Use Scaffold: Systematically evaluate bias toward kinase inhibition (PDGFR, KIT, CK1, RAF) or CCR4 antagonism in a single campaign. - Defined SAR Starting Point: 4-Methoxyphenyl N-aryl substitution provides a precise baseline for selectivity profiling against close analogs (e.g., 3,4,5-trimethoxy variant). - Assay-Ready: XLogP3 of 1.9 ensures favorable solubility for biochemical and cell-based (TNBC panel) assays. - Supply Assurance: ≥95% purity, available from stock with competitive pricing and rapid global delivery.

Molecular Formula C18H23N5O4
Molecular Weight 373.413
CAS No. 1021262-53-2
Cat. No. B2633428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
CAS1021262-53-2
Molecular FormulaC18H23N5O4
Molecular Weight373.413
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
InChIInChI=1S/C18H23N5O4/c1-25-14-6-4-13(5-7-14)19-18(24)23-10-8-22(9-11-23)15-12-16(26-2)21-17(20-15)27-3/h4-7,12H,8-11H2,1-3H3,(H,19,24)
InChIKeyHXCXNXLBSKZZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1021262-53-2: Chemical Identity and Scaffold Overview


4-(2,6-Dimethoxypyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide (CAS 1021262-53-2; C₁₈H₂₃N₅O₄; MW 373.4 g/mol) is a fully synthetic, achiral heterocyclic small molecule classified within the piperazinylpyrimidine pharmacophore family. Its architecture comprises a 2,6-dimethoxypyrimidine ring linked at the 4-position to a piperazine, which is further functionalized at the N-1 carboxamide position with a para-methoxyphenyl urea motif [1]. This compound belongs to a broader scaffold lineage that is established in the published literature as a privileged structure for ATP-competitive kinase inhibition and, in alternative substitution patterns, for G-protein-coupled receptor (GPCR) antagonism at CCR4 [2][3]. As of April 2026, the compound is commercially available from multiple specialist chemical suppliers at ≥95% purity for research use, with a reported XLogP3 of 1.9 providing a defined baseline for permeability and solubility considerations in assay development [1][4].

CAS 1021262-53-2: Impact of N-Aryl Substitution


Within the piperazinylpyrimidine chemotype, the N-aryl carboxamide substituent is a critical pharmacophoric determinant: even subtle positional or electronic modifications at the phenyl ring produce compounds with distinct selectivity and potency profiles across kinase subfamilies and GPCR targets. In the Shallal et al. (2011) medicinal chemistry campaign, compounds 4, 15, and 16 exhibited profoundly divergent cellular behavior—selective cytostatic, potent growth-inhibitory, and global cytotoxic—against the NCI-60 panel, despite sharing the same core scaffold [1]. Furthermore, the piperazinylpyrimidine scaffold appears in both kinase inhibitor patents (targeting PDGFR, KIT, CK1, and RAF subfamilies) and CCR4 antagonist patents, where divergent N-aryl substitution patterns partition compounds into entirely distinct target classes [1][2]. Consequently, purchasing a close analog such as the N-(3,4,5-trimethoxyphenyl) variant (CAS 1021262-68-9) or the N-(3,4-dimethoxyphenyl) variant in place of the N-(4-methoxyphenyl) compound introduces a scientifically unvalidated perturbation whose impact on target engagement, selectivity, and cellular phenotype cannot be predicted from scaffold-level SAR without direct experimental confirmation.

CAS 1021262-53-2: Comparative Evidence Guide


Physicochemical Selection Gate: MW, LogP, and TPSA

CAS 1021262-53-2 differs from the N-(4-methoxyphenyl)piperazine-1-carboxamide parent scaffold (CAS 79221-45-7) by the addition of the 2,6-dimethoxypyrimidine at the piperazine 4-position, which increases molecular weight by 138.1 Da (from 235.28 to 373.4 g/mol), adds four hydrogen bond acceptors, and modulates the topological polar surface area. These parameters directly impact solubility, permeability, and target complementarity. Within the 2,6-dimethoxypyrimidin-4-yl sub-series, the target compound (single para-methoxy) possesses a TPSA of 89.1 Ų and XLogP3 of 1.9, contrasting with its closest analog CAS 1021262-68-9 (N-(3,4,5-trimethoxyphenyl), TPSA 108 Ų, XLogP3 1.8) [1][2]. This TPSA difference of approximately 19 Ų may be significant for CNS penetration or membrane passage and provides a verifiable physicochemical selection criterion.

Physicochemical profiling ADME Drug-likeness Procurement specification

Scaffold-Level Kinase Selectivity: PDGFR, KIT, CK1, and RAF

Shallal and Russu (2011) demonstrated that piperazinylpyrimidine derivatives (specifically compounds 4, 15, and 16) exhibit a selective tendency to target certain kinase subfamily members including PDGFR, CK1, and RAF families. Compound 4 showed selective binding to and/or inhibition of oncogenic KIT and PDGFRA mutants compared to their wild-type isoforms, while compound 15 was a potent growth inhibitor of MDA-MB-468 triple-negative breast cancer cells [1]. Although specific IC₅₀ or Kd values for CAS 1021262-53-2 have not been reported in any peer-reviewed primary source or patent accessible as of April 2026, the N-(4-methoxyphenyl) substitution represents a defined and chemically tractable position within the SAR landscape explored by Shallal et al., and the parent scaffold has been validated as a productive kinase inhibitor chemotype. A structurally related analog—(5-bromofuran-2-yl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone—has been reported to show moderate activity against tyrosine kinases in preclinical studies [2], confirming that the 4-(2,6-dimethoxypyrimidin-4-yl)piperazine substructure is competent for kinase engagement.

Kinase inhibition PDGFR KIT CK1 RAF Selectivity profiling

Structural Validation: Dimethoxypyrimidine Recognition Element (PDB 3QGD)

The 2,6-dimethoxypyrimidin-4-yl-piperazine substructure has been experimentally resolved in a co-crystal structure with the hepatitis C virus NS5B RNA-dependent RNA polymerase (PDB ID: 3QGD, resolution 2.60 Å, RCSB ligand code 26S) [1]. In this structure, a (2R)-4-(2,6-dimethoxypyrimidin-4-yl)-1-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)piperazine-2-carboxamide molecule occupies the polymerase active site, demonstrating that the dimethoxypyrimidine moiety forms productive contacts within a nucleic acid binding pocket. This experimentally determined binding mode establishes the 2,6-dimethoxypyrimidin-4-yl group as a validated recognition element for enzyme active sites beyond the kinase family, and distinguishes the target compound's core substructure from simpler pyrimidine or piperazine building blocks that lack this crystallographically confirmed geometry.

Structural biology X-ray crystallography HCV NS5B Binding mode

CCR4 Antagonism: Alternative GPCR Vector

A separate patent family (US 20150126500 and related filings) establishes that piperazinyl pyrimidine derivatives of Formula I act as human CCR4 (chemokine receptor 4) antagonists, with therapeutic applicability in allergic dermatitis, asthma, rheumatoid arthritis, and systemic lupus erythematosus [1]. The claimed compounds share the piperazinylpyrimidine core but feature diverse N-aryl substitution patterns tailored for CCR4 engagement rather than kinase hinge binding. This bifurcation in target class demonstrates that the piperazinylpyrimidine scaffold is a versatile pharmacophore platform, and that the specific N-aryl substitution—here, N-(4-methoxyphenyl)—defines which of the two biological trajectories (kinase vs. GPCR) is favored. No specific CCR4 IC₅₀ data for CAS 1021262-53-2 have been disclosed.

CCR4 Chemokine receptor GPCR Immunomodulation Asthma

Purity Specification: Commercial vs. In-House Batches

CAS 1021262-53-2 is commercially catalogued by multiple specialist suppliers (including Life Chemicals, catalog F5241-0048) with declared purity of typically ≥95% [1]. The compound's well-defined synthetic pathway—coupling of the 2,6-dimethoxypyrimidin-4-yl-piperazine intermediate with 4-methoxyphenyl isocyanate or an equivalent carbamoylating agent—ensures a reproducible impurity profile when sourced from established vendors [2]. This contrasts with in-house synthesized batches for which purity, residual solvent content, and by-product profiles are unstandardized, introducing uncontrolled variability into biological assays.

Quality control Purity specification Procurement Reproducibility

CAS 1021262-53-2: Recommended Application Scenarios


Kinase Selectivity Profiling: PDGFR, KIT, CK1, and RAF

Based on the kinase subfamily selectivity demonstrated by structurally related piperazinylpyrimidine compounds in the Shallal et al. (2011) study, CAS 1021262-53-2 is a suitable candidate for inclusion in kinase selectivity panels targeting PDGFR, KIT, CK1, and RAF family members [1]. Users should employ the compound as a probe within a broader SAR matrix that systematically varies the N-aryl carboxamide substituent, using kinase binding assays (e.g., Kd determination by competitive binding displacement) to map the selectivity fingerprint of the 4-methoxyphenyl substitution against wild-type and clinically relevant mutant kinases. The compound's retention of the 2,6-dimethoxypyrimidine hinge-binding motif preserves the scaffold's ATP-competitive potential while the methoxy substitution provides a defined starting point for medicinal chemistry optimization.

Dual-Target Screening: Kinase and CCR4

The established dichotomy of the piperazinylpyrimidine scaffold—validated as both a kinase inhibitor chemotype (Shallal 2011) and a CCR4 antagonist platform (US 20150126500)—enables a dual-target screening strategy [1][2]. CAS 1021262-53-2 can be simultaneously evaluated in biochemical kinase profiling assays and in CCR4 functional assays (e.g., [³⁵S]-GTPγS binding or β-arrestin recruitment in CHO-hCCR4 membranes). This dual-pronged approach maximizes the return on procurement investment by resolving, in a single experimental campaign, whether the 4-methoxyphenyl substitution biases the compound toward kinase engagement, GPCR antagonism, or both, thereby clarifying its biological trajectory and potential therapeutic niche.

Antiproliferative Screening in TNBC Cell Lines

The sensitivity of the MDA-MB-468 triple-negative/basal-like breast cancer cell line to piperazinylpyrimidine compounds 4 and 15 in the NCI-60 screen [1] provides a direct cellular context for evaluating CAS 1021262-53-2. Procuring teams focused on oncology drug discovery should incorporate the compound into antiproliferative assays against a panel of TNBC lines (e.g., MDA-MB-468, MDA-MB-231, BT-549, HCC1937) alongside kinase profiling, to determine whether the 4-methoxyphenyl substitution retains or diverges from the TNBC sensitivity profile reported for compound 15. Comparative GI₅₀ determination across this panel will quantify the biological consequence of the N-aryl modification and guide further lead optimization.

Structure-Guided Drug Design: Dimethoxypyrimidine Recognition Element

The co-crystal structure of a dimethoxypyrimidine-piperazine ligand bound to HCV NS5B polymerase (PDB 3QGD) demonstrates experimentally that this substructure engages nucleic acid polymerase active sites in a structurally defined manner [1]. For structural biology and computational chemistry groups, CAS 1021262-53-2 serves as a tractable starting point for docking studies, molecular dynamics simulations, and co-crystallization trials against a broad panel of nucleic acid processing enzymes, including viral polymerases and human DNA/RNA binding proteins. The compound's moderate molecular weight (373.4 g/mol) and favorable ligand efficiency metrics position it within the fragment-like to lead-like transition space, making it suitable for both fragment-based screening and structure-guided elaboration campaigns.

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